

In-Depth Technical Guide to CM-10-18: A Promising α -Glucosidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

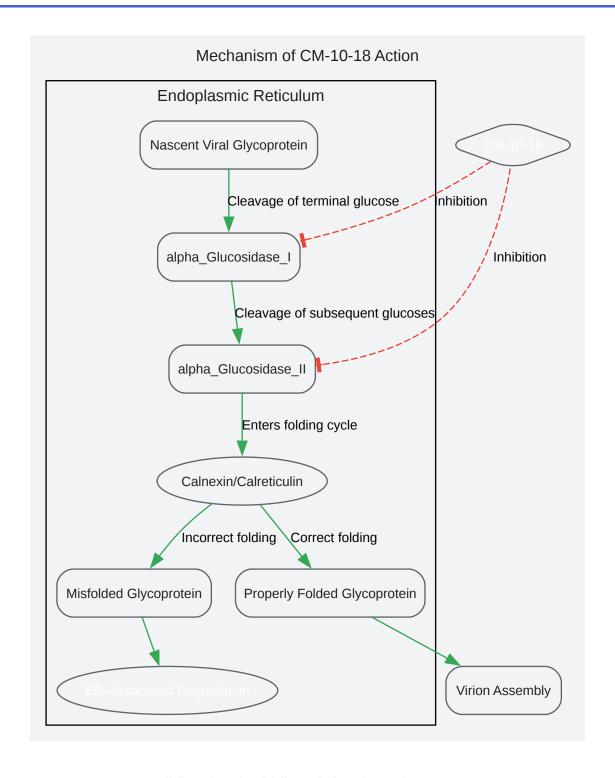
For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-10-18 is a synthetic iminosugar derivative that has garnered significant interest in the scientific community for its potent antiviral and potential therapeutic properties. Structurally, it is an N-alkylated derivative of 1-deoxynojirimycin (DNJ), a naturally occurring iminosugar. This guide provides a comprehensive overview of the physical and chemical properties of **CM-10-18**, its mechanism of action, and relevant experimental data to support further research and development.

Chemical and Physical Properties

CM-10-18, also known by its chemical name N-(9-methoxynonyl)-1-deoxynojirimycin, is a small molecule with the following key identifiers and properties:


Property	Value	
Chemical Formula	C17H35NO5[1]	
Molecular Weight	333.47 g/mol [1]	
CAS Number	1159614-57-9[1]	
Appearance	Not explicitly reported, likely a solid at room temperature.	
Melting Point	Not explicitly reported.	
Boiling Point	Not explicitly reported.	
Solubility	While specific quantitative data for CM-10-18 is not available, N-alkylated deoxynojirimycin derivatives are generally known to be watersoluble.[2] The N-alkylation can influence the lipophilicity, which may affect solubility in various solvents.	
pKa	Not explicitly reported. For comparison, the pKa values for N-nonyl-DNJ and N-butyl-DNJ are reported to be 6.7 and 7.1, respectively.	

Mechanism of Action: Inhibition of α-Glucosidases

CM-10-18 exerts its biological effects primarily through the competitive inhibition of host cellular α -glucosidases I and II.[1][3] These enzymes are located in the endoplasmic reticulum (ER) and play a crucial role in the processing of N-linked glycans on newly synthesized glycoproteins.

Signaling Pathway of α -Glucosidase Inhibition by **CM-10-18**:

Click to download full resolution via product page

Caption: Inhibition of α -glucosidases by **CM-10-18** disrupts viral glycoprotein folding.

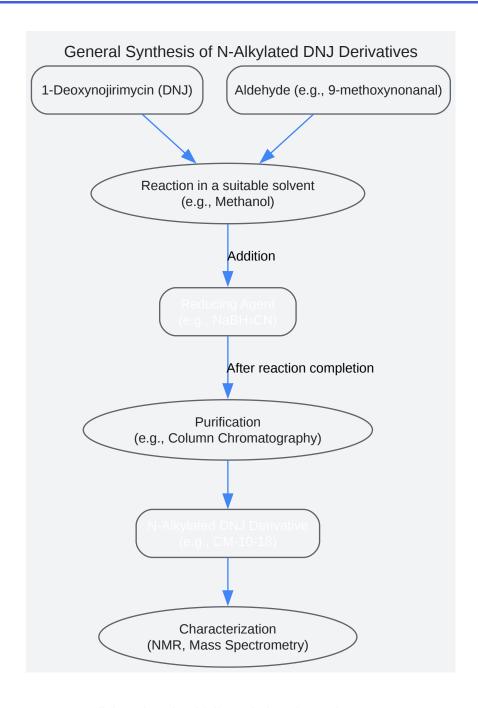
By inhibiting these enzymes, **CM-10-18** prevents the trimming of glucose residues from the N-linked glycans of viral envelope glycoproteins. This disruption of glycan processing leads to misfolded glycoproteins, which are then targeted for degradation by the cell's quality control

machinery (ER-associated degradation, or ERAD). Consequently, the assembly and release of new, infectious viral particles are significantly reduced. This host-targeted antiviral strategy makes the development of viral resistance less likely.

Experimental Data In Vitro Activity

CM-10-18 has demonstrated significant in vitro activity against a range of viruses, including Dengue virus (DENV) and Hepatitis C virus (HCV).

Virus	Cell Line	Assay	IC50 / EC50	Reference
Dengue Virus (DENV)	внк	Virus Yield Reduction	6.5 μΜ	Not explicitly cited
Bovine Viral Diarrhea Virus (BVDV)	MDBK	Virus Yield Reduction	-	[1]


Experimental Protocols

General Synthesis of N-Alkylated Deoxynojirimycin Derivatives:

The synthesis of **CM-10-18** and similar N-alkylated deoxynojirimycin derivatives is typically achieved through reductive amination. While a specific, detailed protocol for **CM-10-18** is not publicly available in the reviewed literature, a general procedure can be outlined based on the synthesis of analogous compounds.

Workflow for the Synthesis of N-Alkylated DNJ Derivatives:

Click to download full resolution via product page

Caption: General workflow for synthesizing N-alkylated DNJ derivatives like CM-10-18.

Protocol Outline:

• Reaction Setup: 1-Deoxynojirimycin (DNJ) and the corresponding aldehyde (in this case, 9-methoxynonanal) are dissolved in a suitable solvent, such as methanol.

- Reductive Amination: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture. The reaction proceeds at room temperature for a specified period.
- Workup and Purification: Upon completion, the reaction is quenched, and the crude product is purified using standard techniques like column chromatography to isolate the desired Nalkylated DNJ derivative.
- Characterization: The structure and purity of the final compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Characterization:

While specific spectra for **CM-10-18** are not readily available in the public domain, the characterization of N-alkylated DNJ derivatives would typically involve:

- ¹H and ¹³C NMR: To confirm the presence of the DNJ core and the attached N-alkyl chain, and to verify the regiochemistry of the alkylation.
- Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the compound and confirm its elemental composition.

Conclusion

CM-10-18 is a promising α -glucosidase inhibitor with demonstrated antiviral activity. Its well-defined chemical structure and mechanism of action make it an attractive candidate for further investigation in the development of novel therapeutics. This technical guide provides a foundational understanding of its properties and a basis for future research endeavors. Further studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-9-Methoxynonyldeoxynojirimycin hydrochloride | C16H34ClNO5 | CID 73425534 -PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. moscow.sci-hub.se [moscow.sci-hub.se]
- To cite this document: BenchChem. [In-Depth Technical Guide to CM-10-18: A Promising α-Glucosidase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383421#physical-and-chemical-properties-of-cm-10-18]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com